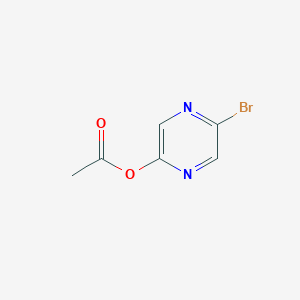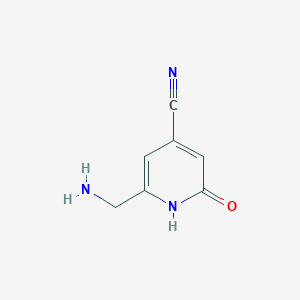
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is part of the trifluoromethylpyridine family, which is known for its unique physicochemical properties due to the presence of both the trifluoromethyl group and the pyridine ring . These properties make it a valuable intermediate in the synthesis of various agrochemical and pharmaceutical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . This method involves the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of trifluoromethylpyridine derivatives often involves large-scale reactions using specialized equipment to ensure high yield and purity . The process may include steps such as distillation, crystallization, and purification to isolate the final product. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.
Industry: Utilized in the development of agrochemicals for crop protection.
Mécanisme D'action
The biological activities of 3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . These properties allow the compound to interact with specific molecular targets and pathways, leading to its observed effects. The exact mechanism of action may involve binding to enzymes or receptors, altering their activity and resulting in the desired biological response .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-Cyclopropoxy-4-ethyl-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties compared to other trifluoromethylpyridine derivatives . These unique features make it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-ethyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H12F3NO/c1-2-8-9(11(12,13)14)5-15-6-10(8)16-7-3-4-7/h5-7H,2-4H2,1H3 |
Clé InChI |
QOZRWTYQNYMJJE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)





